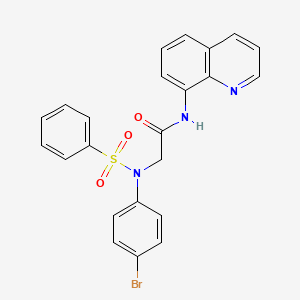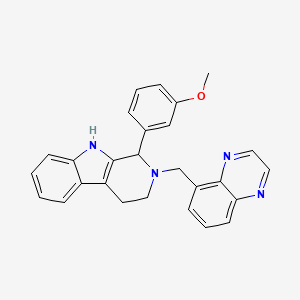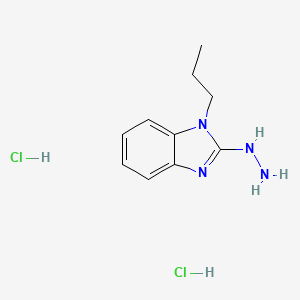![molecular formula C22H22N2O B6007478 11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6007478.png)
11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. The compound also appears to modulate the immune response, which could contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has a low toxicity profile and does not cause significant adverse effects in vitro. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and pain in animal models. It has also been shown to selectively target cancer cells, leaving normal cells unaffected.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one in lab experiments include its high potency and selectivity towards cancer cells, as well as its low toxicity profile. However, the compound's complex structure and limited availability could pose challenges in its synthesis and use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. These include further investigation of its anti-cancer properties and potential use as a therapeutic agent, as well as its applications in biological imaging and drug delivery. Additionally, more studies are needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
In conclusion, 11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to ensure high yield and purity, and its low toxicity profile makes it a promising candidate for further investigation as a therapeutic agent. However, more research is needed to fully understand its mechanism of action and potential side effects, as well as its applications in biological imaging and drug delivery.
Méthodes De Synthèse
The synthesis of 11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one involves the reaction of 1-naphthylmethylamine with maleic anhydride in the presence of a catalyst such as pyridine. The resulting product is further processed to obtain the desired compound. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
The potential applications of 11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one in scientific research are diverse. The compound has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory diseases. Additionally, the compound has been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
11-(naphthalen-1-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22-10-4-9-21-19-11-16(13-24(21)22)12-23(15-19)14-18-7-3-6-17-5-1-2-8-20(17)18/h1-10,16,19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPMYSCYSMBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6007400.png)

![methyl 3-butyryl-6,6-dimethyl-4-[(4-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6007413.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6007418.png)
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B6007425.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6007430.png)


![2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride](/img/structure/B6007461.png)
![N-phenyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6007462.png)
![10-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B6007470.png)
![4-{[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6007472.png)
![(1S*,4S*)-2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6007502.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6007514.png)